2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that features a unique combination of azetidine, oxane, and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Oxane Ring: The oxane ring can be introduced through a cyclization reaction involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as β-lactams, which are known for their antibiotic properties.
Oxane Derivatives: Compounds containing the oxane ring, such as oxetanes, which are used in medicinal chemistry for their stability and unique properties.
Triazole Derivatives: Compounds containing the triazole ring, which are known for their antifungal and anticancer activities.
Uniqueness
2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
oxan-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(9-1-5-17-6-2-9)14-7-10(8-14)15-12-3-4-13-15/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWGDMYYQPXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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